7-Bromopyrido[3,4-b]pyrazine

Catalog No.
S816901
CAS No.
1337880-74-6
M.F
C7H4BrN3
M. Wt
210.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromopyrido[3,4-b]pyrazine

CAS Number

1337880-74-6

Product Name

7-Bromopyrido[3,4-b]pyrazine

IUPAC Name

7-bromopyrido[3,4-b]pyrazine

Molecular Formula

C7H4BrN3

Molecular Weight

210.03 g/mol

InChI

InChI=1S/C7H4BrN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H

InChI Key

WWFZKPQULBADCW-UHFFFAOYSA-N

SMILES

C1=CN=C2C=NC(=CC2=N1)Br

Canonical SMILES

C1=CN=C2C=NC(=CC2=N1)Br

7-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula C7H4BrN3C_7H_4BrN_3 and a molecular weight of approximately 210.03 g/mol. This compound features a bromine atom at the seventh position of the pyrido[3,4-b]pyrazine framework, which contributes to its unique chemical properties and reactivity. The structure can be represented as follows:

This compound is notable for its role in various

There is no known documented research on the mechanism of action of 7-Bromopyrido[3,4-b]pyrazine. Pyridopyrazines have been investigated for various biological activities, but the specific activity of this particular compound remains unknown [].

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, resulting in different derivatives that may exhibit altered biological activities.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, which are essential for synthesizing more complex organic molecules .

The biological activity of 7-Bromopyrido[3,4-b]pyrazine has been investigated in various studies. It has shown potential effects on the respiratory system and has been utilized in proteomics research. The compound influences cellular functions by modulating signaling pathways and gene expression. Notably, it has been evaluated for its antiproliferative activity against melanoma cells and its ability to inhibit specific kinases relevant to disease processes .

The synthesis of 7-Bromopyrido[3,4-b]pyrazine typically involves the bromination of pyrido[3,4-b]pyrazine. Common methods include:

  • Bromination Using Bromine or N-Bromosuccinimide: This reaction is generally carried out in organic solvents such as dichloromethane or acetonitrile under reflux conditions.
  • Deprotometalation-Trapping Reactions: This method allows for the halogenation of related compounds and subsequent palladium-catalyzed couplings to form derivatives with enhanced biological properties .

7-Bromopyrido[3,4-b]pyrazine finds applications in several fields:

  • Pharmaceutical Research: Its derivatives are being explored for their potential as therapeutic agents, particularly in targeting specific kinases involved in cancer progression.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.
  • Proteomics: The compound is utilized in studies related to protein interactions and cellular processes .

Studies have shown that 7-Bromopyrido[3,4-b]pyrazine interacts with various biomolecules, influencing enzyme activities and cellular signaling pathways. Its effects can vary significantly based on concentration and exposure time in biological systems. In laboratory settings, it has demonstrated the ability to modulate immune responses without significant toxicity at lower doses .

Several compounds share structural similarities with 7-Bromopyrido[3,4-b]pyrazine. Here are some notable examples:

Compound NameSimilarityKey Features
8-Bromopyrido[3,4-b]pyrazine0.94Bromination at the eighth position; potential variations in biological activity.
3-Bromo-1H-pyrrolo[3,2-b]pyridine0.94Different heterocyclic framework; applications in medicinal chemistry.
6-Bromo-1H-pyrrolo[3,2-b]pyridine0.92Similarities in reactivity; used in various organic syntheses.

These compounds exhibit unique properties due to their structural differences while sharing common reactivity patterns with 7-Bromopyrido[3,4-b]pyrazine.

XLogP3

1.2

Dates

Modify: 2023-08-16

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